N-(4-chloro-2-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(4-chloro-2-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
The synthesis of N-(4-chloro-2-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylaniline with propyl isocyanate to form an intermediate, which is then cyclized with sulfur and other reagents to produce the final benzothiadiazine structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(4-chloro-2-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth.
Comparison with Similar Compounds
N-(4-chloro-2-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: Known for its diuretic properties.
Hydrochlorothiazide: Another diuretic with a similar structure.
Bendroflumethiazide: Used to treat hypertension
Properties
Molecular Formula |
C18H18ClN3O3S |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H18ClN3O3S/c1-3-8-22-11-20-26(24,25)17-10-13(4-7-16(17)22)18(23)21-15-6-5-14(19)9-12(15)2/h4-7,9-11H,3,8H2,1-2H3,(H,21,23) |
InChI Key |
XRKIHCXEBAQJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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